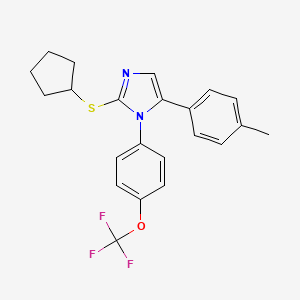

2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-imidazoles, including the compound 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, involves a clear structure-activity relationship that has been explored in various studies. For instance, the synthesis and pharmacological evaluation of a series of 1H-imidazoles have been reported, where modifications to the imidazole ring resulted in different biological activities . Although the specific synthesis of the compound is not detailed in the provided papers, the general approach to synthesizing imidazole derivatives often includes the construction of the imidazole ring followed by functionalization at specific positions to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their biological activity and interaction with biological targets. The introduction of different substituents at various positions on the imidazole ring can significantly alter the compound's pharmacological profile. For example, the introduction of an ethyl chain at C5 of the imidazole ring was found to cause hormonal activity in estrogen receptor-positive cells . The presence of a trifluoromethoxy group, as in the compound of interest, could potentially affect the molecule's electronic properties and its ability to interact with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail the specific reactions of 2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, but they do mention that imidazole compounds can exhibit strong inhibitory effects on cyclooxygenase enzymes . This suggests that the compound may participate in reactions within the arachidonic acid cascade, which is a key pathway in inflammation and cancer.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of a trifluoromethoxy group is likely to increase the lipophilicity of the compound, which could affect its solubility and distribution within biological systems. The optical properties of imidazole derivatives have been characterized, showing strong UV absorption and fluorescence, which could be relevant for the compound's detection and quantification in biological assays . The specific physical and chemical properties of the compound would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Antifungal Activities :

- Imidazole derivatives, including those with p-tolyl groups, have shown promising antifungal activities. For instance, certain p-tolyl compounds demonstrated comparable antifungal efficacy to butoconazole, a known antifungal agent (Takeuchi, Kawabe, & Hamada, 1991).

Computational Study and Antimicrobial Activity :

- Novel imidazole derivatives, including those with p-tolyl and trifluoromethyl groups, have been investigated for their reactive properties, antimicrobial activities, and interactions with proteins. Computational studies and molecular docking procedures have suggested potential inhibitory activity against specific enzymes (Smitha et al., 2018).

Copper Corrosion Inhibition :

- Imidazole compounds with p-tolyl substituents have been studied for their effectiveness in inhibiting copper corrosion. These compounds demonstrate improved inhibitory efficiency with increasing pH values, suggesting their potential use in corrosion protection applications (Ćurković, Stupnišek-Lisac, & Takenouti, 2010).

Cancer Research :

- Certain imidazole derivatives have been synthesized and evaluated for their anti-cancer potential. These compounds were found to induce apoptosis and cellular senescence in cancer cells, highlighting their potential as anticancer agents (Sharma et al., 2014).

Green Chemistry in Synthesis :

- Environmentally friendly synthesis methods for 2-imidazolines, which are related to imidazoles, have been developed. These methods are notable for their sustainability and the potential application of the resulting compounds in various fields including pharmaceuticals and catalysis (Le Phuong et al., 2017).

Dual Inhibitors of Enzymes :

- Benzylideneoxazoles, thiazoles, and imidazoles derived from imidazole compounds have been prepared as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds have shown potential as anti-inflammatory agents with varying degrees of selectivity and oral activity in rat models (Unangst et al., 1994).

Synthesis and Anti-Ulcer Activity :

- New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential anti-ulcer agents. Although they did not display significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This can include its toxicity, flammability, and any precautions that need to be taken while handling it.

Direcciones Futuras

Future directions could involve potential applications of the compound, further reactions it could be used in, or further studies that could be done to better understand it.

I hope this general outline is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2OS/c1-15-6-8-16(9-7-15)20-14-26-21(29-19-4-2-3-5-19)27(20)17-10-12-18(13-11-17)28-22(23,24)25/h6-14,19H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOGPWUTAKWISA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![{[2-Chloro-4-(2-ethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2529311.png)